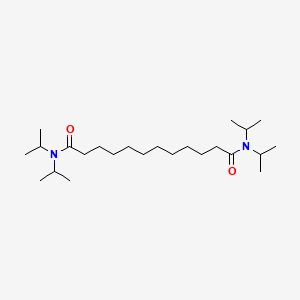
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide: is an organic compound characterized by the presence of two amide groups and four isopropyl groups attached to a dodecane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide typically involves the reaction of dodecanedioic acid with isopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Activation of Dodecanedioic Acid: The dodecanedioic acid is first activated using a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated dodecanedioic acid is then reacted with isopropylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the amide bonds.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product.
化学反应分析
Types of Reactions:
Oxidation: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form primary amines or other reduced products using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide can participate in substitution reactions, where the isopropyl groups can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted amides or other derivatives.
科学研究应用
Chemistry: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in the development of biologically active molecules. Its amide groups can interact with biological targets, making it a candidate for drug design and development.
Medicine: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide may be explored for its potential therapeutic properties. Its ability to form stable complexes with metal ions can be utilized in the design of metal-based drugs.
Industry: The compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial applications.
作用机制
The mechanism of action of N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide involves its interaction with molecular targets through its amide groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or other non-covalent interactions. The specific pathways and targets depend on the context of its application, such as binding to enzymes, receptors, or metal ions.
相似化合物的比较
N~1~,N~1~,N~12~,N~12~-Tetraethyl-dodecanediamide: Similar structure but with ethyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetramethyl-dodecanediamide: Similar structure but with methyl groups instead of isopropyl groups.
N~1~,N~1~,N~12~,N~12~-Tetra(n-butyl)dodecanediamide: Similar structure but with n-butyl groups instead of isopropyl groups.
Uniqueness: N1,N~1~,N~12~,N~12~-Tetra(propan-2-yl)dodecanediamide is unique due to the presence of isopropyl groups, which impart distinct steric and electronic properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
属性
CAS 编号 |
820251-61-4 |
|---|---|
分子式 |
C24H48N2O2 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
N,N,N',N'-tetra(propan-2-yl)dodecanediamide |
InChI |
InChI=1S/C24H48N2O2/c1-19(2)25(20(3)4)23(27)17-15-13-11-9-10-12-14-16-18-24(28)26(21(5)6)22(7)8/h19-22H,9-18H2,1-8H3 |
InChI 键 |
GWODDMVEWIXALQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N(C(C)C)C(=O)CCCCCCCCCCC(=O)N(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


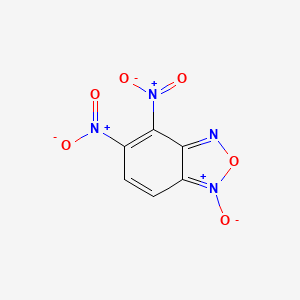

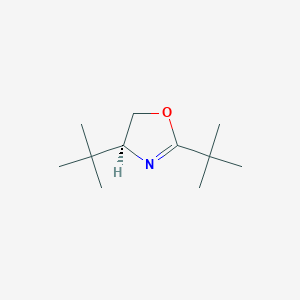
![3-{2-Hydroxy-3-[(8-methylnonyl)oxy]propoxy}propane-1,2-diol](/img/structure/B15160364.png)
![2-Benzothiazolecarboxamide, 7-nitro-5-[(trifluoromethyl)thio]-, 3-oxide](/img/structure/B15160368.png)
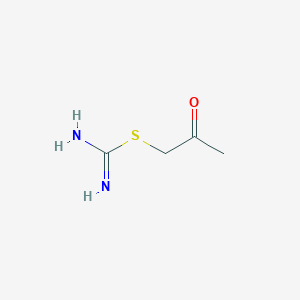
![1-{4-[(Naphthalen-2-yl)oxy]but-2-yn-1-yl}piperidine](/img/structure/B15160376.png)
![2,2-Dimethyl-N-{6-[(thiomorpholin-4-yl)methyl]pyridin-2-yl}propanamide](/img/structure/B15160378.png)
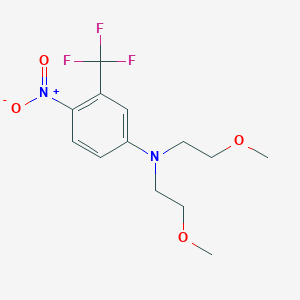
![2,5-Bis{[(thiiran-2-yl)methyl]disulfanyl}-1,4-dithiane](/img/structure/B15160391.png)
![1-Hexyl-3,4,7-trioxabicyclo[4.1.0]heptane](/img/structure/B15160404.png)
![(3R)-1-[1-(4-Fluorophenyl)ethyl]-3-methylpiperazine](/img/structure/B15160405.png)
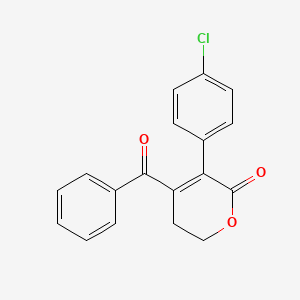
![N~1~,N~3~-Bis[di(1H-imidazol-2-yl)methyl]propane-1,3-diamine](/img/structure/B15160412.png)
